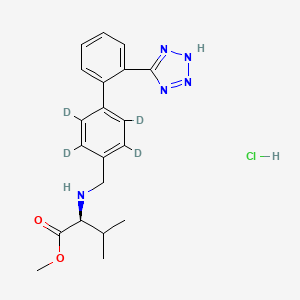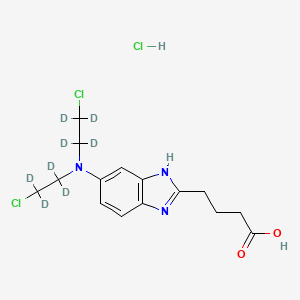
Desmethyl Bendamustine-d8 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl Bendamustine-d8 (hydrochloride) is a deuterium-labeled derivative of Desmethyl Bendamustine hydrochloride. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for more precise tracking and quantification of the compound during various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Desmethyl Bendamustine-d8 (hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the molecular structure of Desmethyl Bendamustine hydrochloride. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions .
Industrial Production Methods
The industrial production of Desmethyl Bendamustine-d8 (hydrochloride) involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using advanced analytical techniques to confirm its structure and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Desmethyl Bendamustine-d8 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The deuterium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Desmethyl Bendamustine-d8 (hydrochloride). These products are often used in further research to study the compound’s behavior and interactions .
Aplicaciones Científicas De Investigación
Desmethyl Bendamustine-d8 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the compound’s distribution and transformation in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mecanismo De Acción
The mechanism of action of Desmethyl Bendamustine-d8 (hydrochloride) involves its role as an alkylating agent. The compound forms electrophilic alkyl groups that covalently bond to other molecules, causing intra- and inter-strand crosslinks between DNA bases. This results in cell death, making it effective against both active and quiescent cells . The deuterium labeling allows for precise tracking of the compound’s interactions and transformations within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Desmethyl Bendamustine hydrochloride: The non-deuterated version of the compound.
γ-hydroxybendamustine: Another metabolite of Bendamustine.
N-desmethyl-bendamustine: A related compound with similar properties.
Uniqueness
Desmethyl Bendamustine-d8 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in research studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where precise quantification is essential .
Propiedades
Fórmula molecular |
C15H20Cl3N3O2 |
|---|---|
Peso molecular |
388.7 g/mol |
Nombre IUPAC |
4-[6-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H/i6D2,7D2,8D2,9D2; |
Clave InChI |
MIQLSSMJKCGLSP-OEVGSOSGSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC2=C(C=C1)N=C(N2)CCCC(=O)O)C([2H])([2H])C([2H])([2H])Cl.Cl |
SMILES canónico |
C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


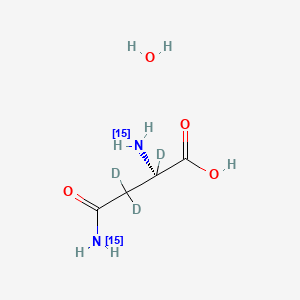
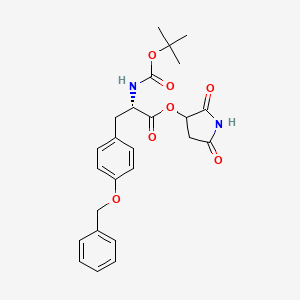
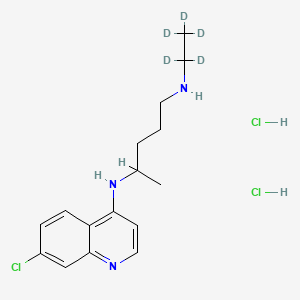
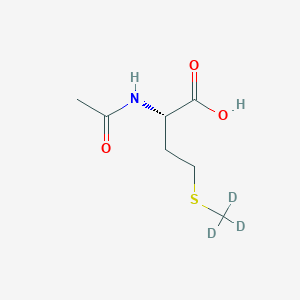

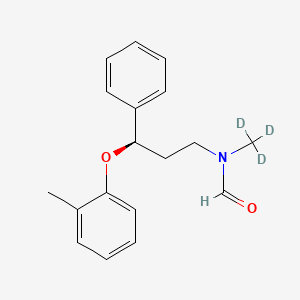
![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
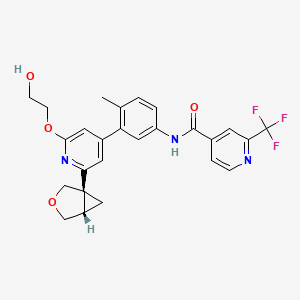


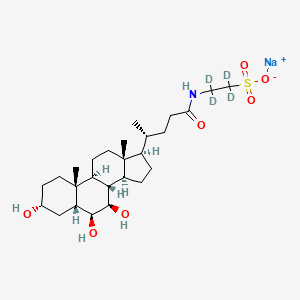
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
